molecular formula C18H28O8 B14529442 5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid CAS No. 62568-83-6

5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid

Cat. No.: B14529442
CAS No.: 62568-83-6
M. Wt: 372.4 g/mol
InChI Key: JSCLCZWQZQRUQC-UHFFFAOYSA-N
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Description

5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid is an organic compound with the molecular formula C18H28O8 . This compound is characterized by its unique structure, which includes a heptyl group attached to a heptene backbone with four carboxylic acid groups. The presence of multiple carboxylic acid groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid involves several steps. One common method starts with the preparation of 3-heptene, which is then functionalized to introduce the carboxylic acid groups. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using cost-effective and readily available starting materials. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, esters, and amides. These derivatives can have different properties and applications depending on the specific modifications .

Scientific Research Applications

5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Heptylhept-3-ene-1,2,6,7-tetracarboxylic acid is unique due to its heptene backbone and heptyl group, which provide distinct chemical properties and reactivity compared to other tetracarboxylic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

62568-83-6

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

5-heptylhept-3-ene-1,2,6,7-tetracarboxylic acid

InChI

InChI=1S/C18H28O8/c1-2-3-4-5-6-7-12(14(18(25)26)11-16(21)22)8-9-13(17(23)24)10-15(19)20/h8-9,12-14H,2-7,10-11H2,1H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

JSCLCZWQZQRUQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C=CC(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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